molecular formula C12H13FN2O B7025321 N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide

N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide

Cat. No.: B7025321
M. Wt: 220.24 g/mol
InChI Key: MBZKIOMBFKMNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide is a compound that features a fluorinated pyridine ring, a cyclopentene ring, and a carboxamide group. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide is unique due to the combination of the fluorinated pyridine ring, cyclopentene ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-N-methylcyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-15(11-7-6-10(13)8-14-11)12(16)9-4-2-3-5-9/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZKIOMBFKMNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)F)C(=O)C2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.